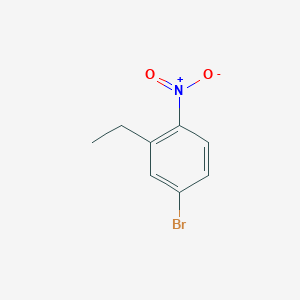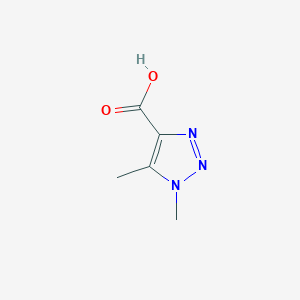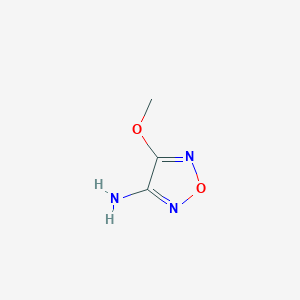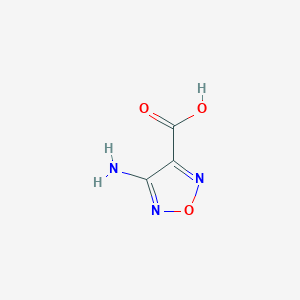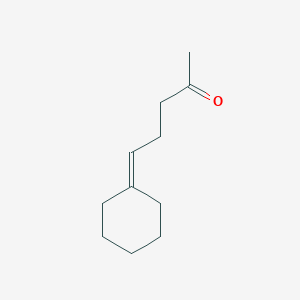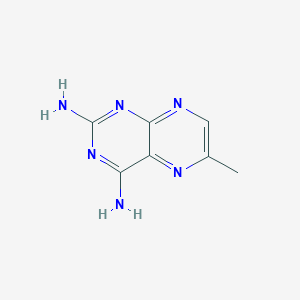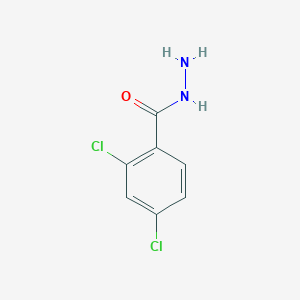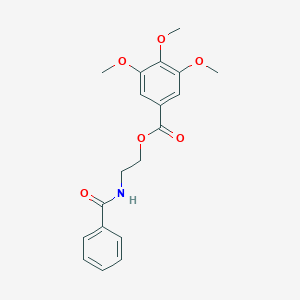
2-Benzamidoethyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzamidoethyl 3,4,5-trimethoxybenzoate, also known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTE belongs to the class of benzoates and is synthesized through a multistep process involving several chemical reactions.
Mechanism Of Action
The mechanism of action of 2-Benzamidoethyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer growth, inflammation, and neurodegeneration. 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of enzymes such as histone deacetylases and protein kinases, which play critical roles in these cellular pathways.
Biochemical And Physiological Effects
2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, reduction of inflammation, protection of neurons from oxidative stress, and improvement of cognitive function. 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
2-Benzamidoethyl 3,4,5-trimethoxybenzoate has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and potential therapeutic applications. However, 2-Benzamidoethyl 3,4,5-trimethoxybenzoate also has limitations, including its low solubility in water and limited bioavailability, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for 2-Benzamidoethyl 3,4,5-trimethoxybenzoate research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the optimization of its bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-Benzamidoethyl 3,4,5-trimethoxybenzoate and its potential side effects.
Conclusion:
In conclusion, 2-Benzamidoethyl 3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The synthesis of 2-Benzamidoethyl 3,4,5-trimethoxybenzoate involves several chemical reactions, and its mechanism of action is believed to involve the inhibition of various cellular pathways. 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has several biochemical and physiological effects, and although it has limitations, it has potential for future research and development.
Synthesis Methods
The synthesis of 2-Benzamidoethyl 3,4,5-trimethoxybenzoate involves several chemical reactions, including the condensation of 3,4,5-trimethoxybenzoyl chloride with benzylamine to form 2-benzamidoethyl 3,4,5-trimethoxybenzoate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through crystallization or column chromatography.
Scientific Research Applications
2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has demonstrated that 2-Benzamidoethyl 3,4,5-trimethoxybenzoate can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
CAS RN |
4655-30-5 |
|---|---|
Product Name |
2-Benzamidoethyl 3,4,5-trimethoxybenzoate |
Molecular Formula |
C19H21NO6 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-benzamidoethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C19H21NO6/c1-23-15-11-14(12-16(24-2)17(15)25-3)19(22)26-10-9-20-18(21)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,20,21) |
InChI Key |
UHWFNTAGZXSIPU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCNC(=O)C2=CC=CC=C2 |
solubility |
53.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



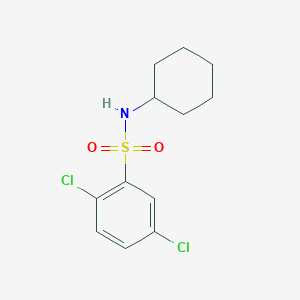
![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
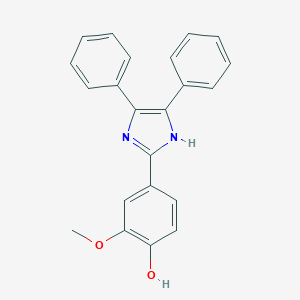
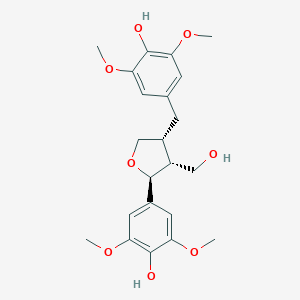
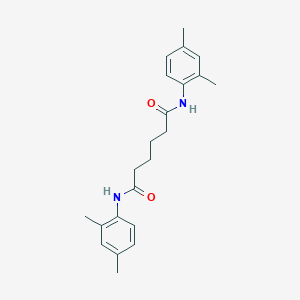
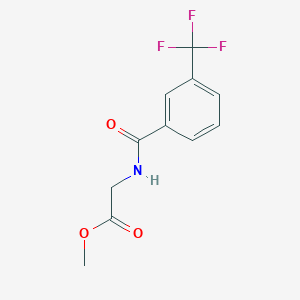
![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B187973.png)
